molecular formula C11H23NO2S B5452396 N-cycloheptylbutane-1-sulfonamide

N-cycloheptylbutane-1-sulfonamide

Cat. No.: B5452396
M. Wt: 233.37 g/mol
InChI Key: YAQFCHQTLGFOOD-UHFFFAOYSA-N
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Description

N-cycloheptylbutane-1-sulfonamide is an organosulfur compound with the molecular formula C11H23NO2S. This compound belongs to the sulfonamide class, which is characterized by the presence of a sulfonamide functional group (-SO2NH2). Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents .

Future Directions

While specific future directions for “N-cycloheptyl-1-butanesulfonamide” were not found, research on similar compounds suggests potential avenues for exploration. For example, adjusting the ortho-cycloalkyl ring size in a cycloheptyl-fused N,N,N-iron catalyst has been shown to control catalytic activity and polyethylene properties .

Mechanism of Action

Target of Action

N-cycloheptylbutane-1-sulfonamide, also known as N-cycloheptyl-1-butanesulfonamide, is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are primary targets of sulfonamides and play crucial roles in various biochemical processes.

Mode of Action

Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting these enzymes, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth.

Biochemical Pathways

The inhibition of folic acid synthesis affects multiple biochemical pathways. Folic acid is a precursor in the synthesis of nucleotides, which are essential components of DNA and RNA. By inhibiting folic acid synthesis, sulfonamides indirectly inhibit DNA replication and RNA transcription, thereby preventing bacterial proliferation .

Pharmacokinetics

The pharmacokinetics of sulfonamides, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely. They are primarily excreted unchanged in the urine

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential precursor for nucleotide synthesis, the compound inhibits DNA replication and RNA transcription in bacteria, thereby preventing their proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of sulfonamides in aquatic habitats depends on anthropogenic pressure and environmental factors . Moreover, fluctuations in environmental conditions such as temperature and pH can significantly influence the metabolic activity and growth rate of bacteria, thereby modulating the compound’s effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cycloheptylbutane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine under oxidative conditions to form the sulfonamide bond. The reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process can be optimized to minimize waste and improve yield by adjusting parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: N-cycloheptylbutane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N-cycloheptylbutane-1-sulfonamide is unique due to its specific cycloheptyl and butane substituents, which may confer distinct physical and chemical properties compared to other sulfonamides.

Properties

IUPAC Name

N-cycloheptylbutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2S/c1-2-3-10-15(13,14)12-11-8-6-4-5-7-9-11/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQFCHQTLGFOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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